5-Chloro-3,4-diaminopyridine

Vue d'ensemble

Description

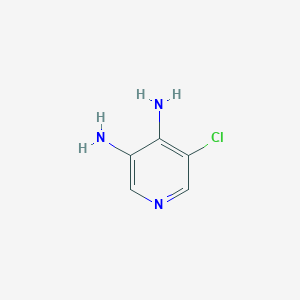

5-Chloropyridine-3,4-diamine is an organic compound with the molecular formula C5H6ClN3 It is a derivative of pyridine, featuring a chlorine atom at the 5-position and amino groups at the 3- and 4-positions

Applications De Recherche Scientifique

Antimicrobial Activity

5-Chloropyridine-3,4-diamine derivatives have been investigated for their antimicrobial properties. Research indicates that compounds derived from this structure exhibit potent activity against various bacterial strains. For instance, derivatives containing 5-chloropyridine moieties demonstrated high antibacterial activity with minimal inhibitory concentrations (MIC) as low as 3.9 µg/mL against Micrococcus luteus .

Table 1: Antimicrobial Activity of 5-Chloropyridine Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 5-Chloropyridine-3,4-diamine | M. luteus | 3.9 |

| Hydrazones derived from it | C. tenuis | 0.9 |

The presence of halogen atoms in the structure has been correlated with enhanced antimicrobial efficacy, suggesting that modifications at the C5 position can significantly influence biological activity .

Antitumor Activity

The compound has also shown promise in cancer research. In vitro studies using triple-negative breast cancer cell lines (MDA-MB-231) revealed that certain derivatives had significant cytotoxic effects, with IC50 values around 39.2 µM . This indicates potential for development into therapeutic agents against aggressive cancer types.

Table 2: Antitumor Activity of 5-Chloropyridine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Hydrazone derivative | MDA-MB-231 | 39.2 |

| Other derivatives | U-87 glioblastoma | Not specified |

Synthetic Methodologies

The synthesis of 5-Chloropyridine-3,4-diamine can be achieved through several methods, including nucleophilic substitution reactions and coupling reactions with various aryl groups. The use of polyphosphoric acid as a catalyst has been documented to yield high purity and yield of the compound .

Table 3: Synthesis Conditions

| Reaction Type | Reagents Used | Conditions | Yield (%) |

|---|---|---|---|

| Nucleophilic substitution | 2-Chloropyridine-3,4-diamine + aryl halides | Polyphosphoric acid at 190°C | 97 |

Case Studies

A notable case study involved the combination therapy of 5-Chloropyridine-3,4-diamine with conventional antibiotics, which enhanced the effectiveness against resistant bacterial strains . This combination approach highlights the compound's potential in overcoming antibiotic resistance.

Mécanisme D'action

Target of Action

It is known that chloropyridines, a broader class of compounds to which 5-chloropyridine-3,4-diamine belongs, are used as intermediates in many chemical reactions .

Mode of Action

It is known that chloropyridines can undergo various chemical reactions, including nucleophilic substitution . In such reactions, a nucleophile attacks the carbon atom bonded to the chlorine, leading to the replacement of the chlorine atom .

Biochemical Pathways

Chloropyridines are known to be involved in the synthesis of various pharmaceuticals and agrochemicals .

Result of Action

It is known that chloropyridines are used as intermediates in the synthesis of various compounds, suggesting that their primary role may be in facilitating chemical transformations .

Action Environment

It is known that the reactivity of chloropyridines can be influenced by factors such as temperature and the presence of other chemical reagents .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloropyridine-3,4-diamine typically involves the chlorination of pyridine derivatives followed by amination. One common method is the nitration of 2-amino-5-chloropyridine to yield 2-amino-3-nitro-5-chloropyridine, which is then reduced using sodium dithionite or hydrogen gas with a palladium on carbon (Pd/C) catalyst .

Industrial Production Methods

Industrial production methods for 5-Chloropyridine-3,4-diamine often involve large-scale nitration and reduction processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

5-Chloropyridine-3,4-diamine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.

Oxidation and Reduction: The amino groups can be oxidized to nitro groups or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.

Oxidation: Strong oxidizing agents like nitric acid or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a Pd/C catalyst.

Major Products

The major products formed from these reactions include various substituted pyridines, nitro derivatives, and coupled products that can be further utilized in organic synthesis and pharmaceutical development.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloropyridine: Used in the synthesis of fungicides and insecticides.

3-Chloropyridine: Employed in the construction of organic compounds during chemical synthesis.

4-Chloropyridine: Utilized in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

5-Chloropyridine-3,4-diamine is unique due to the presence of two amino groups at the 3- and 4-positions, which provide additional sites for functionalization and enhance its reactivity compared to other chloropyridine derivatives. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Activité Biologique

5-Chloropyridine-3,4-diamine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

5-Chloropyridine-3,4-diamine possesses a molecular formula of and a molecular weight of approximately 159.57 g/mol. Its structure features a pyridine ring substituted with a chlorine atom at the 5-position and amino groups at the 3 and 4 positions. This unique arrangement contributes to its reactivity and interaction with various biological targets.

Antimicrobial Activity

Research has indicated that 5-chloropyridine-3,4-diamine exhibits notable antimicrobial properties. A study conducted on several pyridine derivatives demonstrated that compounds similar to 5-chloropyridine-3,4-diamine showed moderate activity against a range of bacterial strains, including:

| Bacterial Strain | Activity (Zone of Inhibition in mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Bacillus subtilis | 20 |

| Pseudomonas aeruginosa | 12 |

These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, highlighting its potential use in developing new antimicrobial agents .

Anticancer Potential

The anticancer properties of 5-chloropyridine-3,4-diamine have also been explored. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance, a study reported that the compound exhibited cytotoxic effects on human breast cancer cells (MCF-7) with an IC50 value of approximately 10 µM. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

The biological activity of 5-chloropyridine-3,4-diamine is attributed to its ability to interact with specific enzymes and receptors involved in cellular processes. Research indicates that it may function as an inhibitor of certain kinases and has shown promise in modulating signaling pathways associated with cancer progression.

Key Findings:

- Enzyme Inhibition : It has been found to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

- Receptor Interaction : The compound may bind to specific receptors involved in inflammatory responses, suggesting potential anti-inflammatory properties as well.

Case Studies

- Case Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of 5-chloropyridine-3,4-diamine against multi-drug resistant strains of Staphylococcus aureus. The compound was found to enhance the effectiveness of conventional antibiotics when used in combination therapy.

- Case Study on Cancer Cell Lines : In a comparative study involving various pyridine derivatives, 5-chloropyridine-3,4-diamine was one of the most potent compounds against ovarian cancer cells (A2780), demonstrating significant tumor growth inhibition in xenograft models .

Propriétés

IUPAC Name |

5-chloropyridine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c6-3-1-9-2-4(7)5(3)8/h1-2H,7H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRKXLZNVFZMVML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590283 | |

| Record name | 5-Chloropyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929074-42-0 | |

| Record name | 5-Chloropyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.